2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 5-bromo-1-methyl-2-oxoindoline with 2-methoxybenzaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization with 2-aminobenzamide to yield the final compound .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols. Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-{[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE include other indole derivatives and quinazolinone compounds. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. Examples of similar compounds include indole-3-acetic acid and quinazolin-4-one derivatives .
Properties
Molecular Formula |
C25H18BrN3O3 |
---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18BrN3O3/c1-28-20-12-11-15(26)13-17(20)18(24(28)30)14-23-27-19-8-4-3-7-16(19)25(31)29(23)21-9-5-6-10-22(21)32-2/h3-14H,1-2H3/b18-14- |
InChI Key |
JYWFOTGFFYDCSJ-JXAWBTAJSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)C1=O |
Origin of Product |
United States |
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